molecular formula C21H26N2O3 B2870816 benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate CAS No. 182684-39-5

benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate

Cat. No. B2870816
CAS RN: 182684-39-5
M. Wt: 354.45
InChI Key: RRULNKHHKRADQB-UHFFFAOYSA-N
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Description

Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate is an organic compound . It is a derivative of carbamic acid and benzyl alcohol . The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Fuel Additive Synthesis

N-Butyl L-Z-Phenylalaninamide has been utilized in the synthesis of n-butyl levulinate , a fuel additive. This compound is produced through the esterification of levulinic acid (LA) and n-butanol, catalyzed by amorphous carbon enriched with oxygenated groups like –SO3H, –COOH, and phenolic –OH . The process has shown high efficiency, with up to 90.5% conversion of LA and 100% selectivity for n-butyl levulinate .

Lipase-Catalyzed Reactions

In the field of enzymatic catalysis, N-Butyl L-Z-Phenylalaninamide has been involved in the synthesis of n-butyl levulinate using immobilized lipases in both batch reactors and continuous flow packed bed tubular microreactors . The study highlighted the effectiveness of Novozym 435 as a catalyst, demonstrating the potential of this compound in facilitating enzyme-catalyzed reactions .

High-Energy-Density Materials (HEDMs)

The compound has been researched for its role in the synthesis of caged nitramines, which are precursors to HEDMs. A study explored the acid-catalyzed condensation between benzyl carbamate and glyoxal, revealing new processes that occur during the cascade condensation and identifying solvents that either hinder or promote the formation of caged compounds .

Organic Synthesis

In organic chemistry, the compound has been used to investigate the formation processes of hexaazaisowurtzitane derivatives, which are precursors to the powerful HEDM known as CL-20 . The research provided insights into solvent effects on the condensation process, identifying acetonitrile as a particularly effective solvent .

properties

IUPAC Name

benzyl N-[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-3-14-22-20(24)19(15-17-10-6-4-7-11-17)23-21(25)26-16-18-12-8-5-9-13-18/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRULNKHHKRADQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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